molecular formula C16H9BrClF3N2O2S B2946174 (E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile CAS No. 1025276-98-5

(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile

Cat. No.: B2946174
CAS No.: 1025276-98-5
M. Wt: 465.67
InChI Key: XSAGVCDSRHJCDZ-UKTHLTGXSA-N
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Description

(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile is a complex organic compound characterized by the presence of multiple functional groups, including a bromine atom, a trifluoromethyl group, a sulfonyl group, and a nitrile group

Properties

IUPAC Name

(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrClF3N2O2S/c17-14-6-1-10(16(19,20)21)7-15(14)23-9-13(8-22)26(24,25)12-4-2-11(18)3-5-12/h1-7,9,23H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAGVCDSRHJCDZ-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)C(=CNC2=C(C=CC(=C2)C(F)(F)F)Br)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1S(=O)(=O)/C(=C/NC2=C(C=CC(=C2)C(F)(F)F)Br)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:

    Nitrile Formation:

    Sulfonylation: The sulfonyl group is introduced via sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Bromination and Trifluoromethylation: The bromine and trifluoromethyl groups are introduced through halogenation and trifluoromethylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation states of the functional groups.

    Addition Reactions: The double bond in the prop-2-enenitrile moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different halogen atoms, while oxidation and reduction can lead to changes in the functional groups.

Scientific Research Applications

(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile involves its interaction with molecular targets through its functional groups. The bromine and trifluoromethyl groups can participate in halogen bonding, while the sulfonyl and nitrile groups can form hydrogen bonds and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but lacks the sulfonyl and nitrile groups.

    4-(Trifluoromethyl)benzylamine: Similar to the above but with the trifluoromethyl group in a different position.

    ®-(+)-α-Methylbenzylamine: Contains a methyl group instead of the trifluoromethyl group.

Uniqueness

(E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound (E)-3-[2-bromo-5-(trifluoromethyl)anilino]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile , also known as ARB27698, is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a bromine atom, trifluoromethyl group, and a sulfonyl moiety. Its molecular formula is C15H12BrClF3N2O2SC_{15}H_{12}BrClF_3N_2O_2S with a molecular weight of approximately 404.68 g/mol.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to interact with various enzymes, potentially inhibiting their activity and thus affecting cellular pathways related to inflammation and cancer progression.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity against various pathogens, which may be relevant for ARB27698.
  • Modulation of Signaling Pathways : The presence of the trifluoromethyl group can enhance the lipophilicity of the compound, potentially allowing it to penetrate cellular membranes and influence signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study evaluated the anticancer properties of ARB27698 by assessing its effects on human cancer cell lines. The results showed that:

  • Cell Viability : The compound significantly reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations above 10 µM, with IC50 values around 15 µM for MCF-7 cells.
  • Mechanism : Apoptosis was induced as evidenced by increased levels of cleaved caspase-3 and PARP in treated cells, indicating the activation of intrinsic apoptotic pathways.

Antimicrobial Effects

Another investigation focused on the antimicrobial efficacy of ARB27698 against common bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

The results indicated potent antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus.

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that ARB27698 has favorable absorption characteristics with a moderate half-life, which supports its potential for therapeutic applications. Further studies are needed to fully elucidate its metabolic pathways and elimination routes.

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